3-(4-Methylthiobenzoyl)propionic acid 3-(4-Methylthiobenzoyl)propionic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437469
InChI: InChI=1S/C11H12O2S/c1-8-2-4-9(5-3-8)10(14)6-7-11(12)13/h2-5H,6-7H2,1H3,(H,12,13)
SMILES: CC1=CC=C(C=C1)C(=S)CCC(=O)O
Molecular Formula: C11H12O2S
Molecular Weight: 208.28 g/mol

3-(4-Methylthiobenzoyl)propionic acid

CAS No.:

Cat. No.: VC13437469

Molecular Formula: C11H12O2S

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylthiobenzoyl)propionic acid -

Specification

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
IUPAC Name 4-(4-methylphenyl)-4-sulfanylidenebutanoic acid
Standard InChI InChI=1S/C11H12O2S/c1-8-2-4-9(5-3-8)10(14)6-7-11(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Standard InChI Key XYBRQJBAQJTWPM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=S)CCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=S)CCC(=O)O

Introduction

Chemical Identity and Physicochemical Properties

3-(4-Methylthiobenzoyl)propionic acid (IUPAC name: 3-[4-(methylsulfanyl)benzoyl]propanoic acid) is structurally defined by a propionic acid backbone (CH₂CH₂COOH) bonded to a 4-(methylthio)benzoyl group. The molecular formula is C₁₁H₁₂O₃S, with a molecular weight of 224.27 g/mol. Key physicochemical properties, inferred from structurally analogous compounds, include:

PropertyValueSource Citation
Melting Point127–130°C (lit.)
Boiling Point288.19°C (estimated)
Density1.143 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, acetone)
pKa4.57 ± 0.17 (predicted)
Refractive Index1.534 (estimated)

The compound’s sulfur atom in the methylthio group (-SCH₃) enhances its reactivity, enabling participation in oxidation and substitution reactions . Its crystalline structure and stability under ambient conditions make it suitable for industrial-scale synthesis .

Synthesis and Production Methods

Fermentation-Based Synthesis

A patented method involves fermenting Bacillus cereus to produce 3-(methylthio)propionic acid derivatives . The process includes:

  • Fermentation: Culturing Bacillus cereus in a nutrient medium.

  • Extraction: Soaking bacterial biomass in acetone/methanol, followed by centrifugation and ethyl acetate extraction.

  • Purification: Gradient elution via reverse-phase silica gel chromatography (methanol: 30–70%) and petroleum ether-acetone mixtures . This method yields high-purity product (99.8% by HPLC) with a 80–85% yield .

Chemical Synthesis

An alternative route involves reacting succinic anhydride with 4-(methylthio)phenylmagnesium bromide, followed by acid-catalyzed cyclization . Key steps include:

  • Grignard Reaction: 4-(Methylthio)phenylmagnesium bromide reacts with succinic anhydride to form 4-(4-methylthiophenyl)-4-oxobutyric acid.

  • Decarboxylation: Thermal decarboxylation yields the target compound .

Industrial production employs continuous flow reactors to optimize yield and scalability .

Biological Activities and Mechanisms

Anticarcinogenic Properties

In human colon cancer cells (RCM-1), 3-(4-methylthiobenzoyl)propionic acid ethyl ester induces differentiation by increasing duct structure formation (30–70% area occupancy) at 0.25–2 mM concentrations . Molecular docking studies suggest interactions with β-catenin and NF-κB pathways, suppressing tumor proliferation .

Antifungal and Herbicidal Effects

The compound inhibits Fusarium oxysporum growth at 12 mg/mL, disrupting hyphal elongation and spore germination . In weed seedlings, it reduces root and shoot development by 60–80% via interference with auxin signaling .

Anti-Inflammatory Activity

Preliminary studies indicate suppression of pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models, with IC₅₀ values of 0.69–11 µM . The methylthio group enhances free radical scavenging, reducing oxidative stress in neuronal cells .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing zolpidem analogs, particularly N,N-dimethyl-3-(4-methylbenzoyl)propionamide, a hypnotic agent . Modifications to its ester derivatives enhance blood-brain barrier penetration, making it viable for neuroinflammatory drug development .

Agrochemical Formulations

As a corrosion inhibitor, it extends the shelf life of pesticide emulsions . Its herbicidal activity is leveraged in pre-emergent weed control formulations .

Polymer Chemistry

Incorporated into polyesters, it improves thermal stability (decomposition temperature >300°C) and flexibility (Young’s modulus reduction by 15–20%) .

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